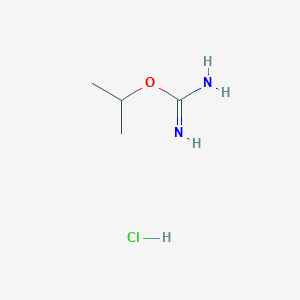
O-Isopropylisoureahydrochloride
Cat. No. B1625536
Key on ui cas rn:
28811-41-8
M. Wt: 138.59 g/mol
InChI Key: KZINBWYVWZDIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07105694B2
Procedure details


Furthermore, JP-A-9-12530 discloses a production method of O-isopropyl-isourea hydrochloride using chloroform amidinium chloride. According to this method, a high purity crystalline O-isopropyl-isourea hydrochloride is obtained at a yield of 82% by the reaction of chloroform amidinium chloride, cyanamide and isopropyl alcohol.


Name
chloroform amidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH:2]([O:5][C:6](=[NH:8])[NH2:7])([CH3:4])[CH3:3].[Cl-].[Cl:10][C:11]([NH2:13])=[NH2+:12]>C(O)(C)C>[ClH:10].[CH:2]([O:5][C:6](=[NH:7])[NH2:8])([CH3:4])[CH3:3].[Cl-:1].[Cl:10][C:11]([NH2:13])=[NH2+:12].[N:7]#[C:6][NH2:8] |f:0.1,2.3,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)OC(N)=N
|
Step Three
|
Name
|
chloroform amidinium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].ClC(=[NH2+])N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)(C)OC(N)=N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].ClC(=[NH2+])N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N#CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07105694B2
Procedure details


Furthermore, JP-A-9-12530 discloses a production method of O-isopropyl-isourea hydrochloride using chloroform amidinium chloride. According to this method, a high purity crystalline O-isopropyl-isourea hydrochloride is obtained at a yield of 82% by the reaction of chloroform amidinium chloride, cyanamide and isopropyl alcohol.


Name
chloroform amidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH:2]([O:5][C:6](=[NH:8])[NH2:7])([CH3:4])[CH3:3].[Cl-].[Cl:10][C:11]([NH2:13])=[NH2+:12]>C(O)(C)C>[ClH:10].[CH:2]([O:5][C:6](=[NH:7])[NH2:8])([CH3:4])[CH3:3].[Cl-:1].[Cl:10][C:11]([NH2:13])=[NH2+:12].[N:7]#[C:6][NH2:8] |f:0.1,2.3,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)OC(N)=N
|
Step Three
|
Name
|
chloroform amidinium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].ClC(=[NH2+])N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)(C)OC(N)=N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].ClC(=[NH2+])N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N#CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
